Cyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)-

Enantioselective Synthesis Chiral Chromatography Optical Purity

Racemic or (S)-antipode substitution compromises stereochemical fidelity. This ≥99% ee (R)-enantiomer ensures defined chirality for asymmetric induction and reliable negative-control data. - ≥99% enantiomeric excess, verified by chiral HPLC or equivalent. - Essential for bryophyte metabolomics reference standards and olfactory receptor studies. - Available from stock; custom synthesis options for bulk quantities.

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
CAS No. 62447-70-5
Cat. No. B13145425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)-
CAS62447-70-5
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C
InChIInChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m1/s1
InChIKeyCYQNNBVTDFXXHX-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-α-Cuparenone: Chiral Sesquiterpene for Synthesis & Bioassay


Cyclopentanone, 2,2,3-trimethyl-3-(4-methylphenyl)-, (R)- (CAS 62447-70-5), also designated (R)-(-)-α-cuparenone, is a chiral cyclopentanone sesquiterpene belonging to the cuparenoid family [1]. The molecule features a cyclopentanone ring bearing two contiguous quaternary carbon centres, one of which is stereogenic (C-3 configuration R), creating a densely substituted scaffold that constitutes a significant synthetic challenge [2]. Unlike its natural (+)-(S) enantiomer (CAS 16196-32-0), the (R)-antipode serves as the unnatural mirror-image isomer, making it invaluable as a stereochemical probe, a negative control in biological assays, and a key intermediate in enantioselective natural-product syntheses [3].

1
Stereochemical probe for chiral recognition studies
2
Enantiomer-specific negative control in bioassays
3
Enantiopure intermediate for asymmetric total synthesis

Why Racemic or (S)-Forms Cannot Substitute (R)-α-Cuparenone


Attempting to substitute the (R)-enantiomer with racemic material or the (S)-(+)-antipode introduces significant risk in stereosensitive applications. The two enantiomers exhibit opposite optical rotation ([α]D negative for R, positive for S), and chiral recognition events in biological systems—such as enzyme inhibition, receptor binding, or metabolic processing—are inherently diastereomeric, producing divergent pharmacodynamic and pharmacokinetic profiles [1]. Racemic material furnishes an equimolar mixture that halves the effective concentration of the desired stereoisomer while introducing an unknown stereospecific variable. When an experimental or scale-up workflow requires a defined chiral centre for asymmetric induction (e.g., as a chiral building block or ligand precursor), only the enantiopure (R)-form guarantees consistent stereochemical outcome and reproducibility [2].

Racemic material
Halves effective (R)-enantiomer concentration and introduces stereochemical variable, potentially confounding assay interpretation.
(S)-(+)-Enantiomer
Opposite optical rotation and divergent biological recognition may produce non-comparable pharmacodynamic readouts.
Enantiopurity requirement
Asymmetric induction and stereochemical outcome may be compromised without defined enantiopure (R)-form.

Quantitative Differentiation Evidence for (R)-α-Cuparenone


Enantiomeric Purity vs. Racemate

Chiral-pool and asymmetric total-synthesis routes yield (R)-(-)-α-cuparenone with enantiomeric excess (ee) ≥99%, whereas commercially available racemic α-cuparenone contains 50% of the undesired (S)-(+)-enantiomer [1]. The racemate effectively dilutes the target stereoisomer by half.

Enantiomeric purity
Class-level inference
≥99% ee vs 0% ee (racemate)
Supports chiral assay reproducibility
Verify lot-specific ee; class-level inference
Enantioselective Synthesis Chiral Chromatography Optical Purity

Synthetic Step Economy: Chiral vs. Racemic Route

A photodecarbonylative radical combination synthesises racemic α-cuparenone in a single step with 85% yield, whereas the targeted enantioselective route to (R)-α-cuparenone proceeds through Meinwald rearrangement and ring-closing metathesis in 7–10 steps with 15% overall yield [1][2]. The lower yield and higher step count are the unavoidable costs of achieving absolute stereocontrol.

Synthetic efficiency
Cross-study comparable
7–10 steps, ~15% yield vs 1 step, 85% (racemic)
Procurement avoids in-house resolution costs
Yields context-dependent; cross-study comparison
Total Synthesis Step Economy Reaction Yield

Oral Bioavailability Prediction vs. Sesquiterpene Baseline

In silico admetSAR 2.0 analysis predicts human oral bioavailability of 88.57% for (R)-α-cuparenone, significantly exceeding the typical sesquiterpene average (ca. 55–65%) and matching the 85% blood-brain barrier penetration probability [1]. No experimental PK data are available for the (S)-enantiomer, but the computed properties are identical for enantiomers.

Predicted bioavailability
In silico prediction
88.57% probability (admetSAR 2.0)
Supports hit-to-lead prioritization context
No experimental PK validation; prediction only
ADMET Prediction Drug-likeness Bioavailability

Natural Occurrence and Enantiomeric Source Differentiation

(R)-(-)-α-Cuparenone was isolated from the liverwort Mannia fragrans in 1976 [1], whereas the antipodal (S)-(+)-α-cuparenone occurs in Thuja orientalis wood. The (R)-enantiomer is therefore the exclusive naturally occurring levorotatory cuparenone, distinct from the more common (+) enantiomer in higher plants.

Natural source
Class-level inference
Exclusive to Mannia fragrans vs Thuja orientalis (S)
Essential for bryophyte chemotaxonomy
Unique biosynthetic origin; verify reference standard
Natural Product Isolation Phytochemistry Liverwort Metabolites

Best-Fit Application Scenarios for (R)-α-Cuparenone


Asymmetric Total Synthesis of Cuparenoid Natural Products

Enantiopure (R)-α-cuparenone serves as a key intermediate or end-product benchmark for total syntheses of related sesquiterpenes such as (S)-cuparene, (R)-β-cuparenone, and enokipodins A–D. Its ≥99% ee ensures stereochemical fidelity in convergent synthetic sequences [1].

Stereochemical Probe in Biological Target Engagement Assays

The (R)-enantiomer is employed as a stereochemical negative control alongside the natural (S)-(+)-enantiomer in enzyme-inhibition or receptor-binding assays to confirm enantioselective target engagement. The quantified enantiomeric excess enables rigorous interpretation of stereospecific activity [2].

Fragrance Chemistry and Organoleptic Research

(R)-(-)-α-Cuparenone is reported to possess intense fragrance properties, making it a candidate ingredient for perfume formulation and olfactory receptor studies. Its distinct sensory profile compared to the (S)-enantiomer supports structure–odor relationship investigations [3].

Reference Standard for Natural Product Chemistry and Chemotaxonomy

As the sole α-cuparenone enantiomer isolated from the liverwort Mannia fragrans, the (R)-(-)-form is essential as an authentic reference standard for HPLC, GC-MS, and NMR-based identification in bryophyte metabolomics and chemotaxonomic studies [4].

Application
Selection Property
Validation Focus
Asymmetric total synthesis
Enantiomeric purity control
Stereochemical fidelity verification
Enantiomer-comparison bioassay
Enantiomer-attribution review
Enantioselective target engagement
Olfactory receptor studies
Reported fragrance profile
Structure–odor relationship interpretation
Chemotaxonomic reference standard
Enantiomer-specific natural product identity
Bryophyte metabolomics verification
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